in vitro mechanism of action of [4-(methylsulfanyl)phenyl]thiourea
in vitro mechanism of action of [4-(methylsulfanyl)phenyl]thiourea
An In-Depth Technical Guide to the In Vitro Mechanism of Action of [4-(methylsulfanyl)phenyl]thiourea
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the in vitro mechanisms of action of [4-(methylsulfanyl)phenyl]thiourea, a member of the versatile thiourea class of compounds. Thiourea derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory properties.[1][2][3] This document will delve into the molecular interactions and cellular effects of [4-(methylsulfanyl)phenyl]thiourea, offering insights for researchers, scientists, and professionals in drug development.
Introduction to [4-(methylsulfanyl)phenyl]thiourea and the Thiourea Scaffold
Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by two amino groups. This core structure serves as a versatile scaffold for chemical modifications, allowing for the synthesis of a vast library of compounds with diverse pharmacological profiles. The biological activity of these derivatives is often attributed to the presence of sulfur and nitrogen atoms, which can engage in various interactions with biological macromolecules.[4]
The subject of this guide, [4-(methylsulfanyl)phenyl]thiourea, incorporates a phenyl ring substituted with a methylsulfanyl group. This particular substitution can influence the compound's lipophilicity, electronic properties, and steric hindrance, thereby modulating its interaction with biological targets.
Enzyme Inhibition: A Primary Mechanism of Action
A prominent in vitro mechanism of action for many thiourea derivatives, including those with a phenylthiourea moiety, is the inhibition of various enzymes.
Tyrosinase Inhibition
Phenylthiourea (PTU) is a well-established and potent inhibitor of phenoloxidase, a key enzyme in melanization that catalyzes the oxidation of phenols.[5][6][7] The inhibitory action of PTU on the enzymatic oxidation of 3-(3,4-dihydroxyphenyl)-l-alanine (DOPA) by phenoloxidase has been determined to be of a competitive nature, with a reported inhibition constant (Ki) of 0.21 ± 0.09 µM.[5][6][7] Some studies have also pointed to a non-competitive inhibition mechanism for similar compounds.[8] While PTU itself is a potent inhibitor, derivatives of phenylthiourea have also demonstrated significant tyrosinase inhibition.[8]
Interestingly, while phenylthiourea is a potent inhibitor of human tyrosinase, it does not coordinate with the active site zinc ions of the related enzyme, tyrosinase-related protein 1 (TYRP1).[9] Instead, it binds via hydrophobic interactions, blocking substrate access to the active site.[9] This highlights the nuanced and target-specific interactions of thiourea derivatives.
Inhibition of Other Key Enzymes
Thiourea derivatives have demonstrated inhibitory activity against a range of other enzymes, suggesting that [4-(methylsulfanyl)phenyl]thiourea may also exhibit similar properties. These enzymes include:
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Cholinesterases: Various thiourea derivatives have shown good inhibitory activity against butyrylcholinesterase (BChE).[10][11]
-
α-Amylase and α-Glucosidase: Certain thiourea derivatives have exhibited potent inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[10][11]
-
Escherichia coli β-glucuronidase (EcGUS): A series of thiourea derivatives were found to be potent inhibitors of EcGUS, with some exhibiting uncompetitive inhibition.[12][13]
Antimicrobial and Antiviral Activities
The thiourea scaffold is a common feature in compounds with antimicrobial and antiviral properties.
Antibacterial Mechanisms
Thiourea derivatives have been shown to possess activity against both Gram-positive and Gram-negative bacteria.[2] The proposed mechanisms for their antibacterial action include the inhibition of essential bacterial enzymes. For instance, certain thiourea derivatives containing a 1,3-thiazole ring have been found to be strong inhibitors of S. aureus DNA gyrase and dihydrofolate reductase.[14]
Antiviral Mechanisms
Several thiourea derivatives have been evaluated for their antiviral activity against a range of viruses, including HIV-1, HIV-2, and Tobacco Mosaic Virus (TMV).[15][16] The potential antiviral mechanisms of action include:
-
Inhibition of Viral Replication: Compounds can interfere with the replication machinery of the virus.[17][18]
-
Blocking Viral Attachment and Entry: Some compounds may prevent the virus from binding to and entering host cells.[18]
-
Interference with Viral Assembly: Certain derivatives have been shown to interfere with the assembly of viral components, such as the coat protein of TMV.[16]
Anticancer and Cytotoxic Mechanisms
A significant body of research has focused on the anticancer potential of thiourea derivatives.[1][3]
Induction of Apoptosis
Many cytotoxic thiourea derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[19][20] For example, a dipeptide derivative containing a thiourea moiety was found to induce apoptosis through the ROS-dependent endoplasmic reticulum pathway, involving the activation of caspase-12 and CHOP.[19]
Cell Cycle Arrest
In addition to inducing apoptosis, some thiourea derivatives can cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells. The aforementioned dipeptide derivative was also shown to arrest the cell cycle at the S phase.[19]
Modulation of Inflammatory Pathways
Chronic inflammation is a known contributor to cancer development. Some thiourea derivatives have demonstrated anti-inflammatory properties by suppressing the respiratory burst pathway in phagocytes, which is involved in the production of reactive oxygen species (ROS).[21] Furthermore, certain cytotoxic thiourea derivatives have been shown to act as inhibitors of interleukin-6 (IL-6) secretion in colon cancer cell lines, suggesting a role in modulating cancer-related inflammation.[20]
Experimental Protocols for Mechanistic Elucidation
To investigate the , a series of well-established assays can be employed.
Enzyme Inhibition Assays
Protocol for Tyrosinase Inhibition Assay:
-
Prepare Reagents:
-
Mushroom tyrosinase solution in phosphate buffer (pH 6.8).
-
L-DOPA solution in phosphate buffer.
-
[4-(methylsulfanyl)phenyl]thiourea solution in a suitable solvent (e.g., DMSO).
-
Phosphate buffer (pH 6.8).
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, tyrosinase solution, and varying concentrations of [4-(methylsulfanyl)phenyl]thiourea.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals using a microplate reader to monitor the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.
-
Antimicrobial Susceptibility Testing
Protocol for Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare Materials:
-
Bacterial culture in the logarithmic growth phase.
-
Mueller-Hinton broth (or other suitable growth medium).
-
Serial dilutions of [4-(methylsulfanyl)phenyl]thiourea.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add the growth medium to all wells.
-
Perform serial dilutions of the test compound across the wells.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
Cytotoxicity Assay
Protocol for MTT Assay:
-
Cell Culture:
-
Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of [4-(methylsulfanyl)phenyl]thiourea for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which represents the concentration of the compound that reduces cell viability by 50%.[22]
-
Data Presentation and Visualization
Table 1: Summary of Reported IC50 Values for Phenylthiourea and Related Derivatives
| Compound/Derivative | Target | IC50/Ki Value | Reference |
| Phenylthiourea (PTU) | Phenoloxidase (DOPA oxidation) | Ki = 0.21 ± 0.09 µM | [5][6][7] |
| 4-(phenylsulfanyl)butan-2-one | Mushroom Tyrosinase | Stronger inhibition than Arbutin or PTU | [8] |
| Thiourea Derivative E-9 | E. coli β-glucuronidase | IC50 = 2.68 µM | [12][13] |
| Dipeptide-Thiourea I-11 | NCI-H460 Cancer Cell Line | IC50 = 4.85 ± 1.44 µM | [19] |
Diagrams of Mechanisms and Workflows
Caption: Experimental workflow for elucidating the in vitro mechanism of action.
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